REACTION_CXSMILES
|
[F:1][C:2]([F:36])([F:35])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:7]([C:31]([F:34])([F:33])[F:32])[CH:6]=1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C.[OH-].[Na+].Cl.C(=O)([O-])O.[Na+]>ClCCl.O>[F:36][C:2]([F:1])([F:35])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[C:7]([C:31]([F:32])([F:33])[F:34])[CH:6]=1 |f:3.4,6.7|
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-(2,2,2-Trifluoro-ethoxy)-2-trifluoromethyl-1-tritylsulfanyl-benzene
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=CC(=C(C=C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
44.9 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The yellow mixture was stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(ice bath cooling)
|
Type
|
DISTILLATION
|
Details
|
dichloromethane was distilled off in vacuo under vigorous stirring
|
Type
|
ADDITION
|
Details
|
Tert-butyl-methylether (600 mL) was added
|
Type
|
CUSTOM
|
Details
|
Phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with tert-butyl-methylether (400 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butyl-methylether (600 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=CC(=C(C=C1)S)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.7 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |